6-Fluoro-4-iodo-pyridin-3-ylamine hydrochloride, 95%

Catalog No.

S6576097

CAS No.

2737207-26-8

M.F

C5H5ClFIN2

M. Wt

274.46 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2737207-26-8

Product Name

6-Fluoro-4-iodo-pyridin-3-ylamine hydrochloride, 95%

IUPAC Name

6-fluoro-4-iodopyridin-3-amine;hydrochloride

Molecular Formula

C5H5ClFIN2

Molecular Weight

274.46 g/mol

InChI

InChI=1S/C5H4FIN2.ClH/c6-5-1-3(7)4(8)2-9-5;/h1-2H,8H2;1H

InChI Key

KFPHBIGOFBVPSE-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1F)N)I.Cl

Canonical SMILES

C1=C(C(=CN=C1F)N)I.Cl

Molecular Structure Analysis

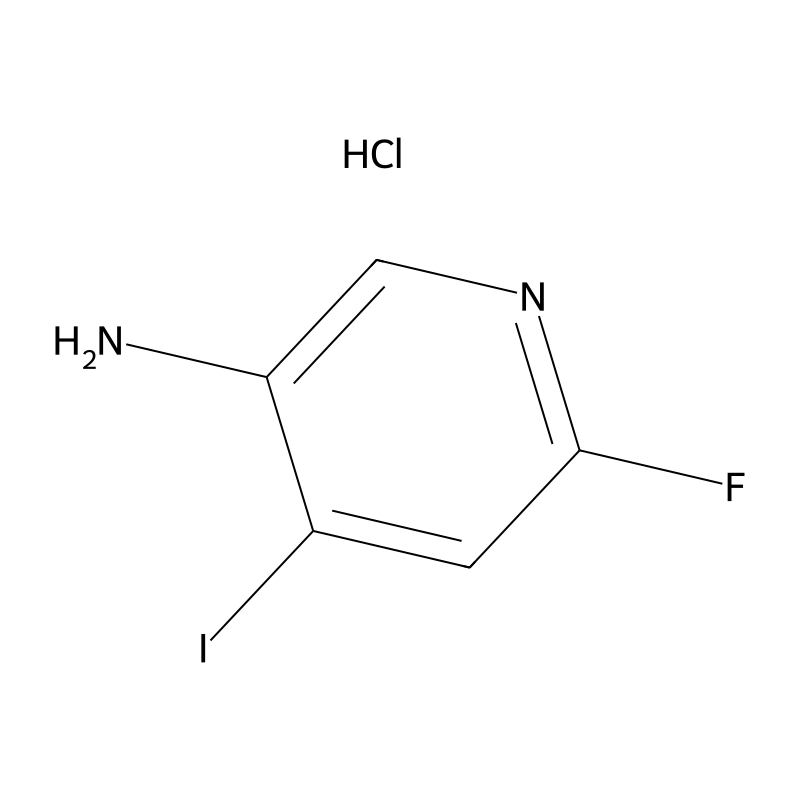

FIPY-HCl consists of a six-membered pyridine ring containing a nitrogen atom. Attached to this ring are three substituents:

- Fluorine (F) at position 6 of the ring.

- Iodine (I) at position 4 of the ring.

- An amine group (NH2) at position 3 of the ring, linked to a hydrochloric acid (HCl) moiety to form a positively charged ammonium group (NH3+).

The presence of the electron-withdrawing fluorine and iodine atoms can affect the electronic properties of the ring, making it more susceptible to nucleophilic attack at certain positions. The amine group, on the other hand, can participate in various condensation reactions for further functionalization.

Chemical Reactions Analysis

- Substitution reactions: The fluorine or iodine atom on the pyridine ring can be replaced with other functional groups under appropriate reaction conditions.

- Condensation reactions: The amine group can participate in amide or urea bond formation with carboxylic acids or isocyanates, respectively.

Synthesis

Factual information regarding the specific scientific research applications of 6-Fluoro-4-iodo-pyridin-3-ylamine hydrochloride (95%) is currently limited. While it can be found commercially through some suppliers [], there is no widely available scientific literature referencing its use in research.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

273.91700 g/mol

Monoisotopic Mass

273.91700 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds